molecular formula C13H14ClN3S B1265338 2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole

2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No. B1265338
M. Wt: 279.79 g/mol
InChI Key: JKSGMXGOUDXURP-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butan-2-ylidene)-2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(butan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.

Scientific Research Applications

Chemical Synthesis and Transformation

The literature on thiazole derivatives, including similar structures, underlines their role in the synthesis of various bioactive molecules. These compounds have been widely studied for their chemical and biological properties, with specific focus on their utility in creating a range of pharmaceutical agents demonstrating diverse biological activities. The synthesis of phosphorylated derivatives of 1,3-azoles, a category to which the mentioned chemical belongs, has been explored for their insecticidal, anti-blastic, sugar-lowering, and neurodegenerative activity among others (Abdurakhmanova et al., 2018).

Heterocyclic Compound Synthesis

The synthetic potential of thiazole derivatives for creating various heterocyclic compounds has been emphasized. These derivatives are instrumental in synthesizing complex heterocycles such as 1-benzofurans, indoles, and their derivatives, showcasing the synthetic flexibility and utility of thiazole derivatives in medicinal chemistry (Petrov & Androsov, 2013).

Biological Activities

Thiazole derivatives are noted for their broad spectrum of biological activities. Not only do they serve as key intermediates in chemical synthesis, but they also exhibit significant pharmacological properties. This has led to their investigation as potential therapeutic agents with antioxidant, anti-inflammatory, and antimicrobial activities, thereby highlighting their importance in drug discovery and development (Raut et al., 2020).

Antioxidant and Anti-inflammatory Agents

A specific study on benzofused thiazole derivatives revealed their potential as antioxidant and anti-inflammatory agents. The research highlighted the synthesis of these derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities, underscoring the significant therapeutic potential of thiazole derivatives in addressing oxidative stress and inflammation (Raut et al., 2020).

Patent Reviews on Thiazole Derivatives

Patent literature reviews from 2008 to 2012 have documented the extensive development of thiazole derivatives across a range of pharmacological activities. These reviews provide insights into the therapeutic potential of thiazole derivatives, illustrating the versatility and significance of thiazole as a core structure in medicinal chemistry (Leoni et al., 2014).

properties

Product Name

2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14ClN3S/c1-3-9(2)16-17-13-15-12(8-18-13)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,17)/b16-9+

InChI Key

JKSGMXGOUDXURP-CXUHLZMHSA-N

Isomeric SMILES

CC/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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